N-trityl-L-valine N-trityl-L-valine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13973537
InChI: InChI=1S/C24H25NO2/c1-18(2)22(23(26)27)25-24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,22,25H,1-2H3,(H,26,27)/t22-/m0/s1
SMILES:
Molecular Formula: C24H25NO2
Molecular Weight: 359.5 g/mol

N-trityl-L-valine

CAS No.:

Cat. No.: VC13973537

Molecular Formula: C24H25NO2

Molecular Weight: 359.5 g/mol

* For research use only. Not for human or veterinary use.

N-trityl-L-valine -

Specification

Molecular Formula C24H25NO2
Molecular Weight 359.5 g/mol
IUPAC Name (2S)-3-methyl-2-(tritylamino)butanoic acid
Standard InChI InChI=1S/C24H25NO2/c1-18(2)22(23(26)27)25-24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,22,25H,1-2H3,(H,26,27)/t22-/m0/s1
Standard InChI Key RULPGAAHRDHJOK-QFIPXVFZSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CC(C)C(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

N-Trityl-L-valine (CAS 3485-55-0) is an amino acid derivative with the molecular formula C₂₈H₃₆N₂O₂ and a molecular weight of 432.598 g/mol . The trityl group (C₆H₅)₃C— confers steric bulk, protecting the amino group during synthetic procedures while maintaining the chirality of the L-valine backbone. Key structural parameters include:

PropertyValue
Molecular FormulaC₂₈H₃₆N₂O₂
Exact Mass432.278 g/mol
PSA (Polar Surface Area)61.36 Ų
LogP (Partition Coefficient)6.07

The compound’s stability under acidic conditions and solubility in organic solvents like ethyl acetate make it ideal for peptide synthesis .

Synthesis and Optimization Strategies

Condensation Reaction with Triphenylmethanol

The primary synthesis route involves condensing L-valine with triphenylmethanol in the presence of a dehydrating agent and catalyst. Rabinovich et al. (1983) detailed a method using acetic anhydride as the dehydrating agent and concentrated sulfuric acid as the catalyst . Key conditions include:

  • Molar Ratio: Triphenylmethanol to L-valine (1.3–1.5:1).

  • Solvent: Acetic acid or propionic acid, with a mass ratio of 13–22:1 relative to L-valine.

  • Temperature: 30–40°C for 4–7 hours .

Post-reaction, the mixture is neutralized with aqueous sodium hydroxide, cooled, and purified via centrifugal filtration. Ethyl acetate reflux (80°C) and repeated washing yield a white solid with 94.7% purity .

Scalability and Industrial Adaptations

A 2021 patent (CN114163354B) outlines a scalable protocol for analogous N-trityl-protected asparagine, emphasizing batch-wise addition of triphenylmethanol and pH control (6–7) to minimize byproducts . While optimized for asparagine, this method is adaptable to valine by adjusting stoichiometry and reaction times.

Applications in Solid-Phase Peptide Synthesis (SPPS)

Role as a Protecting Group

The trityl group’s orthogonality to Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protections enables sequential deprotection in SPPS. De la Torre et al. (2002) demonstrated its utility in synthesizing complex peptides, where N-trityl-L-valine ensures minimal racemization and high coupling efficiency .

Case Study: Peptide Chain Assembly

In a typical SPPS workflow:

  • Attachment: N-Trityl-L-valine is anchored to a resin via its carboxyl group.

  • Deprotection: Mild acids (e.g., 1% trifluoroacetic acid in dichloromethane) remove the trityl group without cleaving the peptide-resin bond.

  • Elongation: Subsequent amino acids are coupled using activators like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) .

This approach preserves stereochemistry and achieves yields exceeding 90% in multi-step syntheses .

Physicochemical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra of N-trityl-L-valine in deuterated chloroform reveal distinct signals:

  • ¹H-NMR (Cl₃CD): δ 7.42 (m, 6H, aromatic), 7.20 (m, 9H, aromatic), 3.32 (m, 1H, α-CH), 1.09 (m, 3H, β-CH₃) .

  • ¹³C-NMR (Cl₃CD): δ 179.3 (COOH), 145.1–126.8 (aromatic carbons), 71.7 (quaternary Trt carbon), 52.8 (α-CH), 20.6 (β-CH₃) .

These data confirm the integrity of the trityl group and the absence of racemization.

Conformational Analysis in Enzymatic Contexts

Studies on Escherichia coli isoleucyl-tRNA synthetase (IleRS) highlight the bioactive conformation of L-valine derivatives. Transferred nuclear Overhauser effect (TRNOE) NMR showed that IleRS-bound L-valine adopts a gauche⁻ conformation about the Cα-Cβ bond, aligning with hydrophobic interactions in the enzyme’s active site . This insight aids in designing enzyme-resistant peptide analogs.

Industrial and Research Implications

Emerging Applications

Recent explorations include:

  • Targeted Drug Delivery: Trityl groups enhance lipophilicity, improving cell membrane permeability.

  • Bioconjugation: Site-specific modification of proteins via orthogonal protections .

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